trans-3-Phenyl-D-proline

Overview

Description

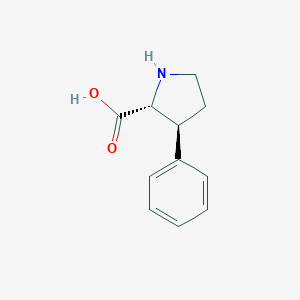

trans-3-Phenyl-D-proline (CAS 118758-50-2) is a stereospecific proline derivative characterized by a phenyl group substituted at the 3-position of the pyrrolidine ring in the trans configuration. This compound belongs to the D-proline family, distinguished by its D-stereochemistry at the α-carbon . Its structural uniqueness makes it valuable for studying proline-dependent biological processes, including peptide synthesis, enzyme inhibition, and receptor modulation. Notably, the closely related L-enantiomer, L-trans-3-phenyl-proline, has been identified as a potent antagonist of substance P, a neuropeptide involved in pain signaling and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenyl-D-proline typically involves the stereoselective addition of a phenyl group to the β-position of the pyrrolidine ring. One common method includes the use of a chiral auxiliary to control the stereochemistry of the addition reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the addition reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar stereoselective addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions: trans-3-Phenyl-D-proline can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

trans-3-Phenyl-D-proline serves as a versatile scaffold in drug design. Its structural features allow it to mimic natural amino acids while providing unique properties that can enhance the efficacy of pharmaceutical compounds.

Key Applications:

- Proline Analogues in Drug Development: Proline derivatives, including this compound, are used to create small-molecule drugs due to their ability to influence biological activity through conformational changes in proteins .

- Antiviral and Anticancer Agents: Research has shown that proline analogues can exhibit antiviral and anticancer properties by modulating enzyme activity and inhibiting cellular proliferation .

Protein Stabilization and Folding Studies

Proline isomerization plays a crucial role in protein folding and stability. The unique structure of this compound allows researchers to study its effects on protein conformation.

Applications in Protein Research:

- Protein Folding Kinetics: Studies have demonstrated that the isomerization of proline residues can significantly affect the kinetics of protein folding, making this compound a valuable tool for investigating these processes .

- Stabilizing Proteins: The compound is utilized to stabilize proteins during purification and crystallization processes. For instance, it has been shown to improve the solubility and stability of monoclonal antibodies and other therapeutic proteins .

Biochemical Research

In biochemical studies, this compound is employed to understand the broader implications of proline metabolism in cellular functions.

Research Insights:

- Cellular Responses: Proline metabolism has been linked to various cellular responses, including stress adaptation and signaling pathways. The study of this compound helps elucidate these mechanisms .

- Disease Mechanisms: Investigating how proline derivatives affect protein interactions can provide insights into diseases related to protein misfolding and aggregation, such as neurodegenerative disorders .

Material Sciences

Beyond biological applications, this compound finds utility in material sciences, particularly in developing new materials with specific mechanical or thermal properties.

Applications:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities .

- Nanotechnology: Its derivatives are explored for applications in nanomaterials, contributing to advancements in drug delivery systems and biosensors .

Table 1: Summary of Applications of this compound

Mechanism of Action

The mechanism of action of trans-3-Phenyl-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group substitution at the β-position of the pyrrolidine ring can influence the compound’s binding affinity and specificity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₁₃NO₂

- Stereochemistry : D-configuration at the α-carbon, trans orientation of the phenyl group.

- Applications : Used in biochemical research to probe proline’s role in protein folding, peptide stability, and receptor interactions.

L-trans-3-Phenyl-Proline

Key Insight : The enantiomeric difference significantly impacts biological activity. The L-form’s efficacy as a substance P antagonist highlights the role of stereochemistry in receptor interactions, while the D-form’s applications remain more exploratory .

Diphenylamine Analogs

Diphenylamine derivatives, such as tofenamic acid and thyroxine analogs, share structural motifs with this compound, particularly aromatic substitutions (e.g., phenyl groups) on a cyclic backbone .

Key Insight : While both classes feature aromatic substitutions, this compound’s pyrrolidine backbone aligns it with natural proline, enabling studies on peptide dynamics. Diphenylamine analogs, however, exhibit broader pharmacological roles due to their diverse substituents .

Other Proline Derivatives

3-Hydroxy-4-Methyl-D-Proline (CAS 757185-80-1)

Key Insight : Substituent type and position critically influence functionality. The phenyl group in this compound enhances hydrophobicity and steric effects, whereas hydroxy/methyl groups in other derivatives may alter hydrogen bonding or solubility .

Propanol and Naphthalene Derivatives

Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () share a propanol backbone but lack the cyclic proline structure. These derivatives are primarily impurities in pharmaceutical syntheses and are unrelated to proline’s biochemical roles .

Biological Activity

Introduction

Trans-3-Phenyl-D-proline is a proline derivative that has garnered attention due to its unique structural properties and biological activities. This compound is part of a broader class of proline analogs that play significant roles in various biological processes, including protein folding, receptor modulation, and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to the beta carbon of the proline backbone. This substitution influences its conformational flexibility and interactions with biological macromolecules. The compound can exist in different isomeric forms, with the trans configuration being particularly relevant for its biological function.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Isomeric Form | Trans |

| Solubility | Soluble in water and organic solvents |

Protein Folding and Isomerization

Proline isomerization is a crucial post-translational modification influencing protein structure and function. Research indicates that this compound can affect the folding kinetics of proteins by stabilizing certain conformations through its steric effects on the peptide backbone . For example, studies have shown that proline residues can serve as rate-limiting steps in protein folding pathways, impacting enzyme activity and stability .

NMDA Receptor Modulation

Recent studies have highlighted the potential of this compound as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. A structure-activity relationship (SAR) study revealed that derivatives of trans-3-carboxy-3-phenyl-proline exhibited high potency against NMDA receptors, with IC50 values as low as 200 nM . These findings suggest that modifications to the proline structure can enhance receptor selectivity and potency.

Case Study: Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in models of excitotoxicity. The compound demonstrated significant protective effects against neuronal death induced by excessive glutamate levels, highlighting its potential therapeutic implications in neurodegenerative diseases . The mechanism was attributed to its ability to modulate NMDA receptor activity, thereby reducing calcium influx and subsequent neuronal damage.

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as asymmetric synthesis or racemic resolution techniques. Various derivatives have been synthesized to explore their biological activities further. For instance, modifications at different positions on the phenyl ring have been shown to alter biological efficacy significantly .

Table 2: Summary of Synthesized Derivatives and Their Activities

| Derivative | Activity | IC50 (nM) |

|---|---|---|

| trans-3-Carboxy-3-phenyl-proline | NMDA receptor antagonist | 200 |

| cis-3-Hydroxyproline | Antioxidant | 1500 |

| trans-4-Fluorophenyl-D-proline | Antidepressant | 300 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Phenyl-D-proline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves stereoselective alkylation or enzymatic resolution of proline derivatives. Key steps include chiral auxiliary use or asymmetric catalysis to ensure the trans configuration. Purity validation requires HPLC with chiral stationary phases (CSPs) to resolve enantiomers, coupled with mass spectrometry (MS) for molecular confirmation. For impurities, follow pharmacopeial guidelines (e.g., USP) for threshold limits and impurity profiling using reference standards .

Q. How can researchers characterize the structural and stereochemical properties of trans-3-Phenyl-D-proline?

- Methodological Answer : Use X-ray crystallography for absolute configuration determination. NMR spectroscopy (e.g., , , NOESY) can confirm the trans orientation of the phenyl group via coupling constants and spatial correlations. Circular dichroism (CD) may supplement chiral analysis. Cross-validate findings with computational methods (DFT calculations) to correlate spectral data with theoretical models .

Q. What are the primary applications of trans-3-Phenyl-D-proline in peptide design?

- Methodological Answer : The compound is used to induce conformational constraints in peptides, stabilizing β-turn or polyproline helix structures. Design experiments using solid-phase peptide synthesis (SPPS) with Fmoc-protected trans-3-Phenyl-D-proline. Assess conformational effects via CD spectroscopy or MD simulations. Compare bioactivity (e.g., receptor binding) against unmodified peptides to evaluate functional impact .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of trans-3-Phenyl-D-proline-containing peptides be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., liver microsomes vs. cell-based systems). Standardize experimental conditions (pH, temperature, enzyme sources) and include positive controls (e.g., proline analogs). Use LC-MS/MS for quantitative metabolite profiling. Apply multivariate statistical analysis to isolate variables affecting stability. Reconcile discrepancies by replicating studies across independent labs .

Q. What strategies optimize the enantiomeric excess (ee) of trans-3-Phenyl-D-proline in scalable synthesis?

- Methodological Answer : Evaluate catalytic systems (e.g., organocatalysts, transition-metal complexes) for asymmetric induction. Screen solvents and additives (e.g., ionic liquids) to enhance ee via kinetic resolution. Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Monitor ee dynamically using inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy .

Q. How does the trans-3-phenyl substitution influence peptide-receptor interactions compared to cis or unmodified proline?

- Methodological Answer : Perform comparative molecular docking studies using crystal structures of target receptors. Synthesize cis and trans analogs, then assay binding affinity (SPR, ITC) and functional responses (cAMP assays). Use alanine scanning mutagenesis to identify key receptor residues affected by the phenyl group’s orientation. Validate findings with cryo-EM or NMR-based structural biology .

Q. What mechanisms underlie the potential cytotoxicity of trans-3-Phenyl-D-proline derivatives in specific cell lines?

- Methodological Answer : Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated cells. Use siRNA knockdown or CRISPR-Cas9 to identify genes/pathways mediating toxicity (e.g., oxidative stress, apoptosis). Validate with rescue experiments (e.g., N-acetylcysteine for ROS). Cross-reference with toxicity databases (e.g., PubChem BioAssay) to contextualize findings .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in chiral HPLC retention times for trans-3-Phenyl-D-proline across studies?

- Methodological Answer : Calibrate HPLC systems with certified reference standards under standardized conditions (column batch, mobile phase pH). Account for column aging by tracking plate counts over time. Use internal standards (e.g., trans-4-hydroxyproline) to normalize retention times. Publish detailed chromatographic parameters (flow rate, gradient) to enable cross-study reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in trans-3-Phenyl-D-proline bioactivity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC. Use bootstrap resampling to estimate confidence intervals. For multiplex assays (e.g., high-content screening), employ machine learning (PCA, random forests) to deconvolute synergistic/antagonistic effects. Report effect sizes (Cohen’s d) alongside p-values to quantify biological significance .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor when using trans-3-Phenyl-D-proline in in vivo studies?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize subject numbers. For human cell lines, verify IRB approval and donor consent. Disclose all synthetic intermediates and by-products in supplementary materials to enable hazard assessment. Pre-register protocols on platforms like OSF to enhance transparency .

Properties

IUPAC Name |

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426262 | |

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118758-50-2 | |

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.